molecular formula C9H15N3S B2796488 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane CAS No. 127268-04-6

1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane

Cat. No.: B2796488
CAS No.: 127268-04-6
M. Wt: 197.3
InChI Key: AOOHBXBPTPTBLB-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)methanamine is a chemical compound with the CAS Number: 51221-45-5. It has a molecular weight of 128.2 . The compound is usually stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of 1-(4-Methyl-1,3-thiazol-2-yl)methanamine is C5H8N2S . The InChI code is 1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 .


Physical and Chemical Properties Analysis

1-(4-Methyl-1,3-thiazol-2-yl)methanamine is a liquid at room temperature . It has a molecular weight of 128.2 .

Scientific Research Applications

Divergent Synthesis and Structural Characterization

  • A novel approach for the synthesis of tetrahydro-1,4-diazepinones and benzodiazepines through a domino process involving the in situ generation of an aza-Nazarov reagent has been developed, showcasing the versatility of diazepine derivatives in synthetic chemistry (Maiti et al., 2020).

  • The synthesis of 1,4-diazepines and benzodiazepines by a multicomponent reaction followed by an intramolecular nucleophilic substitution demonstrates a short, two-step approach to these systems, highlighting the efficiency of synthesizing diazepane derivatives (Banfi et al., 2007).

Biological Activities and Applications

  • Research into ultra-short acting hypnotics has led to the synthesis and evaluation of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), demonstrating its potent in vivo activity with a rapid onset and short duration of action. This compound shows potential as a preanesthetic medication and anesthesia inducer (El-Subbagh et al., 2008).

  • The synthesis and properties of various diazepine derivatives have been explored, revealing their potential in antimicrobial, anticancer activities, and QSAR studies. This includes the development of compounds with significant effectiveness against specific microbial strains and cancer cell lines (Verma et al., 2015).

Catalytic and Chemical Properties

  • The tuning of olefin epoxidation by manganese(III) complexes of bisphenolate ligands, including derivatives of 1,4-diazepane, has been studied. The research examines the effect of Lewis basicity of ligands on the reactivity, demonstrating the importance of diazepine derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)12-5-2-3-10-4-6-12/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOHBXBPTPTBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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